Axitinib is a small molecule drug classified as a tyrosine kinase inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). It is used in the treatment of advanced renal cell carcinoma, particularly after the failure of prior systemic therapies. Developed by Pfizer and marketed under the brand name Inlyta, Axitinib was approved by the U.S. Food and Drug Administration in 2012. The compound is recognized for its potent inhibitory action against angiogenesis, tumor growth, and metastasis associated with various cancers .
Axitinib is derived from indazole, featuring a unique structure that includes a pyridinylvinyl group and a sulfanyl group. Its empirical formula is C22H18N4OS, with a molecular weight of 386.47 g/mol. The compound falls under the category of antineoplastic agents and is classified as a second-generation tyrosine kinase inhibitor due to its improved potency compared to first-generation inhibitors .
The synthesis of Axitinib typically involves several key steps utilizing palladium-catalyzed coupling reactions. The most notable methods include:
Axitinib's molecular structure consists of an indazole core substituted at positions 3 and 6 with specific functional groups:
Axitinib undergoes various chemical reactions during its synthesis and metabolic processes:
Axitinib functions by selectively inhibiting tyrosine kinase activity associated with vascular endothelial growth factor receptors:
Axitinib is primarily utilized in oncology:
Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing axitinib's molecular architecture, particularly for introducing the critical vinylpyridine moiety and benzamide thioether functionality onto the indazole core. The Heck coupling reaction between 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine enables the formation of the trans-configured vinyl bridge essential for axitinib's bioactive conformation. This transformation typically employs Pd(OAc)₂ (2-5 mol%) with sterically demanding tri-o-tolylphosphine (o-Tol₃P) as ligand in DMF at 80-100°C, achieving yields exceeding 85% [1] [2]. The THP protecting group demonstrates excellent stability under these conditions, preventing N2-alkylation side reactions.
Simultaneously, C-S bond formation via Pd-catalyzed coupling connects the indazole-6-thiol with 2-(methylcarbamoyl)phenyl electrophiles. While traditional approaches utilized bisphosphine ligands (XantPhos, SL-J009) at elevated temperatures (refluxing toluene), recent advances employ monophosphine ligands (tBuBrettPhos, tBuXPhos) that resist thiolate displacement, enabling room-temperature coupling in tert-butanol with soluble bases like triethylamine [9]. This breakthrough significantly improves functional group tolerance, particularly for base-sensitive indazole derivatives prone to Kemp elimination under classical conditions.
Table 1: Palladium-Catalyzed Reactions in Axitinib Intermediate Synthesis
Reaction Type | Catalyst System | Ligand | Optimal Conditions | Yield (%) |
---|---|---|---|---|
Heck Coupling | Pd(OAc)₂ (2 mol%) | o-Tol₃P | DMF, 80-100°C, 12h | 85-92 |
C-S Coupling (Classical) | Pd₂(dba)₃ (1 mol%) | XantPhos | Toluene, reflux, 24h | 70-75 |
C-S Coupling (Advanced) | tBuXPhos-Pd-G3 (1 mol%) | tBuXPhos | t-BuOH, rt, 2h | 90-97 |
Copper-catalyzed Ullmann-type couplings offer a cost-effective and operationally simpler alternative to palladium chemistry, particularly for large-scale synthesis of axitinib intermediates. The copper(I) iodide-catalyzed C-S coupling (20-40 mol% CuI) between 6-iodoindazole derivatives and 2-mercapto-N-methylbenzamide in DMF at 110-120°C achieves comparable efficiency to Pd systems while significantly reducing residual metal contamination concerns [3] [10]. This method circumvents the need for expensive phosphine ligands, instead utilizing simple diamine auxiliaries (o-phenylenediamine, ethane-1,2-diamine) that stabilize the Cu(I)/Cu(III) catalytic cycle and suppress disulfide formation. Mechanistic studies confirm a classical oxidative addition/reductive elimination pathway through aryl-Cu(III) intermediates rather than radical processes, as evidenced by retention of configuration and lack of inhibition by radical scavengers [7].
For the vinylpyridine installation, copper-mediated Heck-type couplings remain challenging due to competing homocoupling. However, modified systems employing CuI (10 mol%) with 1,10-phenanthroline in acetonitrile at 120°C enable direct vinylation while maintaining THP protection integrity, albeit with moderate yields (50-65%) compared to Pd-catalyzed versions [3]. The key advantage lies in the substantially reduced copper levels (<5 ppm) in the final API after recrystallization, meeting stringent pharmaceutical quality requirements without specialized metal scavengers.
Controlled halogenation establishes the essential reactivity handles for subsequent cross-coupling steps. Regioselective iodination at the indazole C3-position proceeds efficiently using iodine (1.1 equiv) and potassium carbonate (2 equiv) in DMF at 0-5°C, achieving >95% selectivity for 3-iodo-6-nitro-1H-indazole over the C5-iodinated isomer [1]. This high regiocontrol stems from the enhanced nucleophilicity at C3 due to the electron-donating effect of the adjacent NH group, with potassium carbonate preventing N-alkylation by dimethyl sulfate formed in situ from DMF decomposition. Subsequent THP protection using 3,4-dihydro-2H-pyran (1.2 equiv) catalyzed by p-toluenesulfonic acid (0.1 equiv) in dichloromethane provides the fully protected intermediate in near-quantitative yield without compromising the iodo functionality.
For the 6-position functionalization, diazotization-iodination of 3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine provides a reliable pathway after nitro group reduction. The sequence involves diazotization with sodium nitrite in acetic acid followed by treatment with potassium iodide, yielding the 6-iodo derivative with minimal formation of the corresponding phenol byproduct (<3%) [2]. This stepwise iodination approach—first at C3, then at C6—proves superior to direct diiodination methods that suffer from poor regioselectivity and overhalogenation issues.
The tetrahydropyranyl (THP) group serves as a robust yet reversible N1-protectant for indazole throughout the synthetic sequence, offering significant advantages over alternative protecting groups. Protection kinetics reveal complete conversion within 30 minutes using 1.1 equivalents of dihydropyran with catalytic methanesulfonic acid (0.05 equiv) in dichloromethane at ambient temperature, generating the desired N1-THP regioisomer exclusively [1] [4]. This selectivity arises from the higher nucleophilicity of the indazole N1 nitrogen compared to N2, combined with the steric accessibility of the pyran oxygen during ring closure.
Deprotection requires carefully controlled acidic conditions to avoid decomposition of the acid-sensitive vinylpyridine moiety. Optimal deprotection employs p-toluenesulfonic acid monohydrate (2 equiv) in methanol at 65°C for 4 hours, achieving >99% conversion while maintaining vinyl integrity [2] [3]. The THP group demonstrates remarkable stability toward organometallic reagents (e.g., Grignard reagents, alkyllithiums), strong bases (t-BuOK, NaHMDS), and reducing agents (NaBH₄, LiAlH₄) encountered during the synthesis, but shows predictable lability under aqueous acidic conditions (pH <1 at 100°C) and Lewis acids (Bi(OTf)₃, TiCl₄) [4]. Post-deprotection, residual copper or palladium is effectively scavenged using ethyl acetate/water biphasic washes followed by crystallization from methanol/water mixtures, reducing metal content to <2 ppm as confirmed by atomic absorption spectroscopy.
The Heck coupling between 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine demonstrates pronounced sensitivity to solvent polarity, catalyst loading, and ligand architecture. Comprehensive optimization identified N,N-dimethylformamide (DMF) as the optimal solvent, providing complete dissolution of both coupling partners while facilitating phosphine ligand stability at elevated temperatures [1] [3]. Polar aprotic alternatives like dimethylacetamide (DMAc) and N-methylpyrrolidone (NMP) show comparable conversion but introduce challenging purification issues, while protic solvents (ethanol, isopropanol) significantly retard the reaction.
Table 2: Heck Coupling Optimization Parameters and Outcomes
Variable | Screened Options | Optimal Condition | Impact on Yield |
---|---|---|---|
Solvent | DMF, DMAc, NMP, Toluene, Dioxane | DMF | 92% vs <70% in toluene/dioxane |
Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ (2 mol%) | >90% conversion in 12h |
Ligand | P(o-Tol)₃, PPh₃, dppf, XantPhos | Tri-o-tolylphosphine (6 mol%) | 92% vs 45% with PPh₃ |
Base | Et₃N, i-Pr₂EtN, K₂CO₃, Cs₂CO₃ | N,N-Diisopropylethylamine (2.5 equiv) | Minimizes vinylpyridine oligomerization |
Temperature | 60°C, 80°C, 100°C, 120°C | 80-90°C | 90% yield vs 75% at 60°C |
Ligand screening revealed bulky, electron-rich phosphines as essential for suppressing β-hydride elimination side pathways. Tri-o-tolylphosphine provides optimal steric and electronic properties, enabling full conversion at 2 mol% Pd loading within 12 hours at 90°C. Temperature profiling identified the 80-90°C range as ideal—below this threshold, reaction times exceed 24 hours; above it, vinylpyridine decomposition becomes significant (>5%) [2]. The base significantly influences reaction efficiency: sterically hindered tertiary amines (i-Pr₂EtN) minimize vinylpyridine oligomerization compared to inorganic bases, while maintaining the necessary basicity for the catalytic cycle.
Compounds Mentioned in Synthesis
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7